molecular formula C18H21N7OS B2416231 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034291-15-9

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

カタログ番号: B2416231
CAS番号: 2034291-15-9
分子量: 383.47
InChIキー: LFUHFQOYMPOSBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-2-3-13-17(27-24-22-13)18(26)21-8-9-25-16(12-4-5-12)10-14(23-25)15-11-19-6-7-20-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUHFQOYMPOSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the multi-heterocyclic framework of this compound?

  • Methodology :

  • Begin with separate synthesis of the pyrazole (5-cyclopropyl-3-pyrazinyl) and thiadiazole (4-propyl-1,2,3-thiadiazole-5-carboxamide) cores. For pyrazole formation, cyclopropane introduction via [3+2] cycloaddition or alkylation of pre-formed pyrazole intermediates is critical .
  • Couple the pyrazole and thiadiazole moieties using carbodiimide-mediated amide bond formation or nucleophilic substitution .
  • Monitor reaction progress via TLC and optimize purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .
    • Key Parameters : Temperature control (60–80°C for cyclopropane stability), anhydrous solvents (DMF or dichloromethane), and pH adjustment during workup .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Assign peaks for cyclopropane protons (δ 1.0–2.0 ppm), pyrazine aromatic protons (δ 8.5–9.5 ppm), and thiadiazole carbons (δ 160–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~450–460 for C20H22N6O2S) with <2 ppm error .
  • IR Spectroscopy : Verify carboxamide C=O stretching (~1680 cm⁻¹) and thiadiazole C-S bonds (~680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance during pyrazole-thiadiazole coupling?

  • Methodology :

  • Use bulky coupling agents (e.g., HATU instead of EDC) to improve reaction efficiency in sterically congested environments .
  • Employ microwave-assisted synthesis (100–120°C, 30 min) to accelerate coupling while minimizing decomposition .
  • Validate intermediate purity via LC-MS before proceeding to subsequent steps .

Q. What strategies address contradictory bioactivity data in enzymatic vs. cellular assays?

  • Methodology :

  • Perform target engagement studies (e.g., SPR or ITC) to confirm direct binding to enzymes like cyclooxygenase-2 or kinase targets .
  • Use isogenic cell lines (wild-type vs. enzyme-knockout) to distinguish on-target effects from off-target interactions .
  • Re-evaluate compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .

Q. How can computational methods guide the design of analogs with improved metabolic stability?

  • Methodology :

  • Run in silico ADMET predictions (e.g., SwissADME) to identify metabolic hotspots (e.g., propyl chain oxidation) .
  • Perform density functional theory (DFT) calculations to assess electron density at reactive sites (e.g., pyrazine ring) and prioritize halogenation or methyl group substitutions .
  • Validate predictions via microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. What experimental approaches resolve discrepancies in reported IC50 values across studies?

  • Methodology :

  • Standardize assay protocols: Use identical enzyme concentrations (e.g., 10 nM kinase), ATP levels (1 mM), and incubation times (60 min) .
  • Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms .
  • Cross-validate results with orthogonal assays (e.g., fluorescence polarization for binding affinity vs. radiometric assays for catalytic inhibition) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。